2-[(Butan-2-yl)amino]-5-fluorobenzonitrile
Description
2-[(Butan-2-yl)amino]-5-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring a branched alkylamino substituent (butan-2-yl group) at position 2 and a fluorine atom at position 5 of the aromatic ring. The compound’s structure combines the electron-withdrawing cyano (-CN) and fluorine groups with the electron-donating alkylamino moiety, influencing its electronic, optical, and physicochemical properties.
Properties
Molecular Formula |
C11H13FN2 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-5-fluorobenzonitrile |
InChI |
InChI=1S/C11H13FN2/c1-3-8(2)14-11-5-4-10(12)6-9(11)7-13/h4-6,8,14H,3H2,1-2H3 |
InChI Key |
FGALIJBLENZMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile typically involves the following steps:
Nitration: The starting material, 5-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with butan-2-yl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-yl)amino]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-[(Butan-2-yl)amino]-5-fluorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Substituent Electronic Effects: The butan-2-ylamino group is electron-donating, contrasting with electron-withdrawing groups like formyl (-CHO) in 2-fluoro-5-formylbenzonitrile . This impacts electronic spectra and reactivity.
- Lipophilicity : The branched alkyl chain in the target compound likely increases lipophilicity compared to 2A5FBN (-NH2) or methoxy derivatives (-OCH3), affecting membrane permeability and pharmacokinetics.
Spectroscopic and Thermodynamic Properties
Table 2: Spectroscopic and Thermodynamic Data (Selected Analogs)
Analysis :
- Vibrational Spectra: The butan-2-ylamino group would introduce N-H stretching (~3300–3500 cm⁻¹) and C-H bending modes, distinct from 2A5FBN’s primary amino vibrations .
- HOMO-LUMO: The electron-donating alkylamino group may reduce the HOMO-LUMO gap compared to 2A5FBN, enhancing charge transfer for NLO applications .
- Thermodynamics : The branched alkyl chain likely increases entropy and heat capacity relative to smaller substituents, as seen in methoxy derivatives .
Comparison :
- The target compound’s synthesis likely parallels alkylation methods used for 2A5FBN derivatives, though yields depend on steric hindrance from the butan-2-yl group.
- Sonogashira coupling () and nucleophilic substitution () highlight the versatility of fluorobenzonitriles in constructing complex scaffolds .
Biological Activity
2-[(Butan-2-yl)amino]-5-fluorobenzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H14FN
- Molecular Weight : 201.25 g/mol
- IUPAC Name : 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile is primarily attributed to its interaction with various biological targets. The compound may function as an enzyme inhibitor or modulator, influencing signaling pathways associated with disease processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and thereby influencing cellular responses.
Biological Activity and Pharmacological Effects
Research has demonstrated several pharmacological effects associated with 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile:
Anticancer Activity
Studies indicate that this compound exhibits significant anticancer properties, particularly against prostate cancer cell lines. The mechanism appears to involve the inhibition of androgen receptor signaling pathways, which are critical in the progression of androgen-dependent cancers.
Case Study: Prostate Cancer Inhibition
A recent study evaluated the efficacy of 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile on the proliferation of prostate cancer cells. The results showed a dose-dependent reduction in cell viability, with a notable IC50 value indicating its potency as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions.
Research Findings
- In Vivo Studies : Animal studies have demonstrated that treatment with 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile leads to significant tumor regression in xenograft models of prostate cancer.
- In Vitro Studies : In vitro assays confirm that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cell lines.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any new therapeutic agent. Early studies suggest that 2-[(Butan-2-yl)amino]-5-fluorobenzonitrile has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
